molecular formula C19H30O2 B103614 methyl octadeca-4,7-diynoate CAS No. 18202-20-5

methyl octadeca-4,7-diynoate

Cat. No.: B103614
CAS No.: 18202-20-5
M. Wt: 290.4 g/mol
InChI Key: FSCMHVFBJLRAHX-UHFFFAOYSA-N
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Description

methyl octadeca-4,7-diynoate is an organic compound with the molecular formula C19H30O2. It is a derivative of octadecadiynoic acid, characterized by the presence of two triple bonds in its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl octadeca-4,7-diynoate can be synthesized through several methods. One common approach involves the coupling of a 1-bromoalk-2-yne with the di-Grignard complex of an ω-acetylenic acid, followed by semi-hydrogenation of the resulting diynoic acid to a cis, cis-diene using Lindlar’s catalyst . This method ensures the formation of the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of methyl 4,7-octadecadiynoate typically involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, ensuring the compound is produced in sufficient quantities for various applications. The reaction conditions are carefully controlled to maintain the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

methyl octadeca-4,7-diynoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

methyl octadeca-4,7-diynoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 4,7-octadecadiynoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4,7-octadecadiynoate include:

  • Methyl octadecadienoate
  • Methyl linoleate
  • Methyl stearate

Uniqueness

methyl octadeca-4,7-diynoate is unique due to the presence of two triple bonds in its carbon chain, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

CAS No.

18202-20-5

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl octadeca-4,7-diynoate

InChI

InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-11,14,17-18H2,1-2H3

InChI Key

FSCMHVFBJLRAHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC#CCC#CCCC(=O)OC

Canonical SMILES

CCCCCCCCCCC#CCC#CCCC(=O)OC

Synonyms

4,7-Octadecadiynoic acid methyl ester

Origin of Product

United States

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